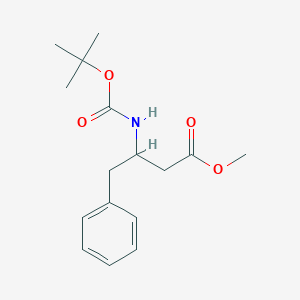
3-Boc-Amino-4-phenylbutyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Boc-Amino-4-phenylbutyric acid methyl ester is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of amino acid, which makes it an attractive candidate for use in various biochemical and physiological studies. The synthesis method for 3-Boc-Amino-4-phenylbutyric acid methyl ester is relatively simple, and it has been used in several studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Boc-Amino-4-phenylbutyric acid methyl ester is not well understood. However, it has been shown to bind to the SH3 domain of the protein Grb2, which suggests that it may interfere with protein-protein interactions involving Grb2. This could potentially be used to develop new therapeutics for diseases that involve dysregulated signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Boc-Amino-4-phenylbutyric acid methyl ester are not well characterized. However, it has been shown to have an effect on the signaling pathways involving Grb2. This suggests that it may have an impact on various cellular processes that are regulated by Grb2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Boc-Amino-4-phenylbutyric acid methyl ester in lab experiments is its relatively simple synthesis method. This allows for the production of large quantities of the compound, which is essential for many types of experiments. Additionally, its ability to bind to the SH3 domain of Grb2 makes it a useful tool for studying protein-protein interactions. However, one of the limitations of using this compound is its limited characterization. The mechanism of action and physiological effects of this compound are not well understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving 3-Boc-Amino-4-phenylbutyric acid methyl ester. One area of interest is the development of new therapeutics that target dysregulated signaling pathways involving Grb2. Additionally, further characterization of the mechanism of action and physiological effects of this compound could provide insights into the role of Grb2 in various cellular processes. Finally, the development of new methods for synthesizing this compound could potentially improve its usefulness in scientific research.
Conclusion
In conclusion, 3-Boc-Amino-4-phenylbutyric acid methyl ester is a chemical compound that has several potential applications in scientific research. Its relatively simple synthesis method and ability to bind to the SH3 domain of Grb2 make it a useful tool for studying protein-protein interactions. However, its limited characterization and unknown mechanism of action may limit its usefulness in certain types of experiments. Future research in this area could provide insights into the role of Grb2 in various cellular processes and lead to the development of new therapeutics for diseases involving dysregulated signaling pathways.
Méthodes De Synthèse
The synthesis of 3-Boc-Amino-4-phenylbutyric acid methyl ester is relatively straightforward. The starting material for the synthesis is Boc-phenylalanine, which is reacted with methyl chloroformate in the presence of a base to form the methyl ester. The resulting intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base to form the final product, 3-Boc-Amino-4-phenylbutyric acid methyl ester. The yield of this reaction is typically high, and the purity of the final product can be easily confirmed by NMR spectroscopy.
Applications De Recherche Scientifique
3-Boc-Amino-4-phenylbutyric acid methyl ester has several potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in several signaling pathways. This interaction can be used to study the role of Grb2 in various cellular processes.
Propriétés
Numéro CAS |
142854-48-6 |
|---|---|
Nom du produit |
3-Boc-Amino-4-phenylbutyric acid methyl ester |
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-14(18)20-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
Clé InChI |
QNLBBFLTUQDDIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
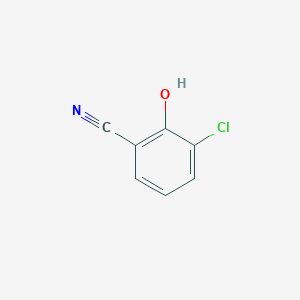
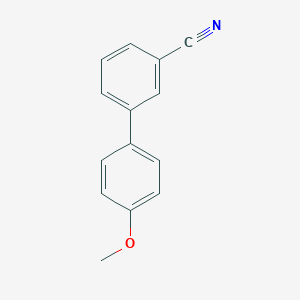
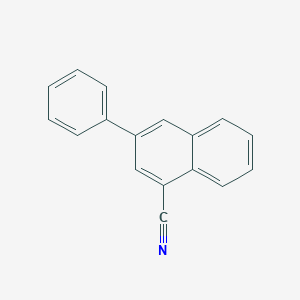
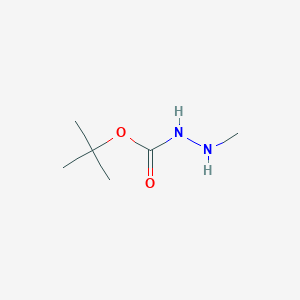
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

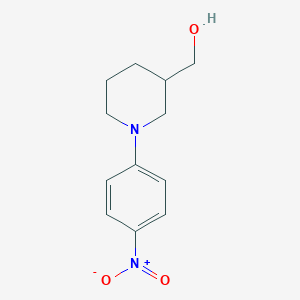
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
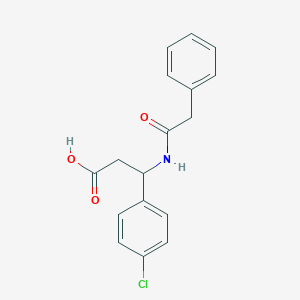
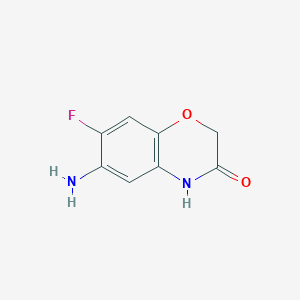
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
